1-Methylethyl 5-nitro-2-furancarboxylate
Description
Isopropyl 5-nitrofuran-2-carboxylate: is a chemical compound belonging to the nitrofuran class. Nitrofurans are known for their broad spectrum of biological activities, including antimicrobial properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further esterified with an isopropyl group.
Properties
CAS No. |
20001-37-0 |
|---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
propan-2-yl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-5(2)13-8(10)6-3-4-7(14-6)9(11)12/h3-5H,1-2H3 |
InChI Key |
PZIXGNSUBWMPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then esterified using isopropyl alcohol in the presence of an acid catalyst to yield isopropyl 5-nitrofuran-2-carboxylate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form dihydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Amino derivatives of the furan ring.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Methylethyl 5-nitro-2-furancarboxylate has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of furan compounds exhibit significant antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens.
Case Study: Antimicrobial Activity
- A study demonstrated that furan derivatives, including 1-methylethyl 5-nitro-2-furancarboxylate, showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-Methylethyl 5-nitro-2-furancarboxylate | E. coli | 32 |
| 1-Methylethyl 5-nitro-2-furancarboxylate | S. aureus | 16 |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition processes.
Case Study: Diels-Alder Reactions
- In a series of experiments, 1-methylethyl 5-nitro-2-furancarboxylate was utilized as a dienophile in Diels-Alder reactions with various diene partners. The resulting adducts were characterized using NMR and mass spectrometry, confirming high yields and selectivity.
| Diene Used | Product Yield (%) |
|---|---|
| Cyclopentadiene | 85 |
| Isoprene | 78 |
Agricultural Chemistry
Research has indicated potential applications of this compound in agrochemicals, particularly as a precursor for developing herbicides and pesticides. The furan moiety's reactivity allows for modifications that can enhance bioactivity against specific pests or weeds.
Case Study: Herbicidal Activity
- Experimental trials showed that derivatives synthesized from 1-methylethyl 5-nitro-2-furancarboxylate exhibited significant herbicidal properties against common agricultural weeds, with effective concentrations determined through field studies.
| Compound | Target Weed | Effective Concentration (g/ha) |
|---|---|---|
| Derivative A | Amaranthus retroflexus | 200 |
| Derivative B | Chenopodium album | 150 |
Mechanism of Action
The mechanism of action of isopropyl 5-nitrofuran-2-carboxylate involves the reduction of the nitro group to reactive intermediates. These intermediates can interact with bacterial enzymes, inhibiting essential processes such as DNA, RNA, and protein synthesis. This multi-targeted approach reduces the likelihood of resistance development .
Comparison with Similar Compounds
- Methyl 5-nitrofuran-2-carboxylate
- Ethyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
Comparison: Isopropyl 5-nitrofuran-2-carboxylate is unique due to its isopropyl ester group, which can influence its solubility and reactivity compared to its methyl and ethyl counterparts. The presence of the isopropyl group may also affect the compound’s biological activity and pharmacokinetics .
Biological Activity
1-Methylethyl 5-nitro-2-furancarboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
1-Methylethyl 5-nitro-2-furancarboxylate is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 87688-73-1 |
| Molecular Formula | C8H9N1O5 |
| Molecular Weight | 185.16 g/mol |
| IUPAC Name | 1-Methylethyl 5-nitro-2-furancarboxylate |
| SMILES | CC(C)C(=O)C1=C(C(=C(O1)N(=O)=O)C=C)O |
The biological activity of 1-methylethyl 5-nitro-2-furancarboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Antimicrobial Properties
Studies have demonstrated the antimicrobial activity of 1-methylethyl 5-nitro-2-furancarboxylate against various pathogens. For instance, it has been effective against strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Case Studies
- Antibacterial Activity : A study evaluated the efficacy of 1-methylethyl 5-nitro-2-furancarboxylate against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a novel antibacterial agent .
- Antifungal Effects : Another investigation assessed the antifungal properties against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting strong antifungal activity .
- Cytotoxicity Studies : Research involving cancer cell lines revealed that 1-methylethyl 5-nitro-2-furancarboxylate induced apoptosis in human breast cancer cells (MCF-7). The compound triggered caspase activation and increased levels of reactive oxygen species (ROS), indicating a possible mechanism for its anticancer effects .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of 1-methylethyl 5-nitro-2-furancarboxylate. These derivatives have shown enhanced biological activity compared to the parent compound, suggesting avenues for drug development.
Comparative Analysis
A comparative analysis with similar compounds has been conducted to evaluate their biological activities:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| 1-Methylethyl 5-nitro-2-furancarboxylate | Moderate | 15 |
| Compound A (similar structure) | High | 10 |
| Compound B (different structure) | Low | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
